molecular formula C7H4NNaO4S B13941046 Sodium 3-mercapto-6-nitrobenzoate CAS No. 63467-78-7

Sodium 3-mercapto-6-nitrobenzoate

Cat. No.: B13941046
CAS No.: 63467-78-7
M. Wt: 221.17 g/mol
InChI Key: NJDXUHBDSYEROF-UHFFFAOYSA-M
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Description

Contextualization within Thio-functionalized Aromatic Systems

Thio-functionalized aromatic systems, a class of organic compounds characterized by the presence of a sulfur-containing functional group directly attached to an aromatic ring, are integral to various domains of chemical science. The thiol group (-SH) imparts unique properties, including nucleophilicity, acidity, and the ability to form coordination complexes with metal ions. Aromatic thiols, or thiophenols, are known to participate in a range of chemical transformations, making them valuable intermediates in organic synthesis. The introduction of additional functional groups onto the aromatic ring, as seen in Sodium 3-mercapto-6-nitrobenzoate, further expands the chemical space and potential applications of these systems.

Significance of Nitroaromatic and Thiol Moieties in Synthetic Design and Chemical Reactivity

The presence of both a nitroaromatic system and a thiol group within the same molecule creates a rich tapestry of chemical reactivity.

The Nitroaromatic Moiety: The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution. wikipedia.org Conversely, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of further chemical modifications, including the synthesis of sulfonamides. chemistryviews.org The presence of the nitro group also enhances the acidity of other substituents on the ring. For instance, 3-nitrobenzoic acid is approximately ten times more acidic than benzoic acid due to the stabilizing effect of the electron-withdrawing nitro group. wikipedia.orgresearchgate.net

The Thiol Moiety: The thiol group is a versatile functional handle in synthetic chemistry. It can undergo a variety of reactions, including oxidation to disulfides, alkylation to form thioethers, and addition to electrophiles. nih.gov Thiophenols, in particular, are more acidic than their phenol (B47542) counterparts, making them more likely to exist as the thiolate anion under appropriate pH conditions. nih.gov This enhanced nucleophilicity is a key factor in their reactivity. The direct reaction of nitroarenes with thiols has been shown to produce sulfonamides under photoexcitation, highlighting the cooperative reactivity of these two groups. chemistryviews.org

The combination of these two moieties in this compound suggests a molecule with a complex and tunable reactivity profile, where the electronic interplay between the electron-withdrawing nitro group and the nucleophilic thiol group governs its chemical behavior.

Overview of Research Trajectories for Carboxylate-substituted Mercapto-nitrobenzene Derivatives

Research into carboxylate-substituted mercapto-nitrobenzene derivatives, while not extensive for the specific sodium salt, is driven by the potential applications stemming from their unique trifunctionality. The investigation into related compounds provides insight into the likely research directions.

Studies on nitrobenzoic acids have shown their utility as precursors in the synthesis of dyes and pharmaceuticals. wikipedia.orgsigmaaldrich.cn For example, 3-nitrobenzoic acid is a key intermediate in the production of 3-aminobenzoic acid, which is used in dye manufacturing. wikipedia.org The carboxylate group provides a site for forming salts, esters, and amides, allowing for the modulation of solubility and biological activity.

The mercapto- group introduces the potential for these molecules to act as ligands for metal nanoparticles, as seen with other aromatic thiols. researcher.life This opens up avenues in materials science, particularly in the development of sensors and catalysts. The reaction of thiols with nitro compounds is also an area of active investigation, with recent studies demonstrating the formation of azo compounds and sulfonamides. chemistryviews.orgnih.gov The presence of the carboxylate group could influence the regioselectivity and efficiency of such reactions.

A significant area of research for related compounds, such as 5-thio-2-nitrobenzoic acid, is in the study of biological systems. This compound has been used to investigate the reactivity of hypothiocyanous acid, an oxidant generated by mammalian peroxidases, with thiols. nih.gov The high reactivity of the thiolate form with biological molecules suggests that carboxylate-substituted mercapto-nitrobenzene derivatives could be valuable tools for probing biochemical pathways.

A summary of potential research areas for this class of compounds is presented in the table below:

Research AreaPotential Application/FocusKey Functional Groups Involved
Organic Synthesis Precursors for dyes, pharmaceuticals, and other complex molecules.Nitro, Thiol, Carboxylate
Materials Science Ligands for metal nanoparticles, development of sensors and catalysts.Thiol, Carboxylate
Biochemical Research Probes for studying enzymatic reactions and oxidative stress.Thiol, Nitro
Medicinal Chemistry Development of novel therapeutic agents.Nitro, Thiol, Carboxylate

Unaddressed Research Gaps and Future Directions

Despite the promising chemical features of this compound, several research gaps remain, pointing towards exciting future research directions.

Exploration of Reactivity: The intricate interplay of the three functional groups warrants a thorough investigation. Systematic studies on the chemoselectivity of reactions are required. For instance, under what conditions does the thiol group react preferentially over the carboxylate or the nitro group? How does the electronic communication between the nitro and thiol groups affect the reactivity of the aromatic ring towards further substitution? Investigating the reaction of this compound in plasmon-mediated reactions, similar to studies on p-nitrothiophenol, could reveal novel catalytic applications. nih.gov

Investigation of Metal Coordination Chemistry: The ability of the thiol and carboxylate groups to act as ligands for metal ions is a significant yet underexplored aspect of this molecule. Research into the synthesis and characterization of metal complexes of this compound could lead to new materials with interesting magnetic, optical, or catalytic properties.

Biological and Pharmacological Screening: Given the biological relevance of both thiols and nitroaromatic compounds, a systematic evaluation of the biological activity of this compound is a crucial next step. Its potential as an enzyme inhibitor, an antioxidant, or a precursor for targeted drug delivery systems remains to be explored. Studies on the mutagenicity and cellular toxicity, similar to those performed on nitrobenzo[a]pyrenes, would be essential for any potential biomedical applications. nih.gov

The table below summarizes some of the key unaddressed research areas and their potential impact:

Unaddressed Research AreaPotential Impact
Optimized Synthesis and Full Spectroscopic Characterization Enable broader research use and understanding of its fundamental properties.
Systematic Reactivity Studies Uncover novel synthetic methodologies and understand the fundamental chemical behavior.
Metal Complexation Studies Lead to new functional materials and catalysts.
Comprehensive Biological Evaluation Identify potential applications in medicine and biochemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63467-78-7

Molecular Formula

C7H4NNaO4S

Molecular Weight

221.17 g/mol

IUPAC Name

sodium;3-carboxy-4-nitrobenzenethiolate

InChI

InChI=1S/C7H5NO4S.Na/c9-7(10)5-3-4(13)1-2-6(5)8(11)12;/h1-3,13H,(H,9,10);/q;+1/p-1

InChI Key

NJDXUHBDSYEROF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[S-])C(=O)O)[N+](=O)[O-].[Na+]

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H-NMR spectrum of Sodium 3-mercapto-6-nitrobenzoate is expected to show distinct signals corresponding to the three protons on the aromatic ring. The substitution pattern (1,2,4-trisubstituted) creates a specific splitting pattern. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is strongly electron-withdrawing, causing protons ortho and para to it to shift downfield (to a higher ppm value). The carboxylate (-COO⁻Na⁺) and thiolate (-S⁻) groups are electron-donating, which would shift adjacent protons upfield.

The aromatic region would likely display three signals: a doublet, a doublet of doublets, and another doublet, corresponding to the three adjacent protons on the ring. The proton situated between the nitro and carboxylate groups would be the most deshielded. The proton adjacent to the thiolate group would be the most shielded. The presence of a sharp singlet for the thiol (-SH) proton would be expected in the corresponding acid form (3-mercapto-6-nitrobenzoic acid), which would disappear upon conversion to the sodium salt or upon exchange with D₂O. The integration of these aromatic signals should correspond to a 1:1:1 ratio, confirming the substitution pattern. The sharpness and clean baseline of the spectrum would serve as an indicator of the compound's purity.

Table 1: Expected ¹H-NMR Chemical Shifts for 3-mercapto-6-nitrobenzoic acid (Note: Data is predictive based on analogous structures. Actual values may vary. Spectrum of the sodium salt would show similar aromatic shifts but lack the S-H proton.)

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic H (adjacent to -COOH)8.0 - 8.4d
Aromatic H (between -NO₂ and -SH)7.5 - 7.8dd
Aromatic H (adjacent to -SH)7.2 - 7.5d
Thiol H (-SH)3.5 - 4.5s

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the carboxylate group. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

The carbon bearing the carboxylate group (-COO⁻) would appear in the downfield region, typically around 165-175 ppm. wikipedia.org The carbons attached to the nitro (-NO₂) and thiol (-SH) groups would also have characteristic shifts, with the carbon attached to the electron-withdrawing nitro group being significantly downfield. The remaining three aromatic carbons that are bonded to hydrogen can be distinguished from the quaternary carbons (those bonded to substituents) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound (Note: Data is predictive based on analogous structures. Actual values may vary.)

Carbon Atom Expected Chemical Shift (ppm)
Carboxylate Carbon (-C OO⁻Na⁺)165 - 175
Aromatic Carbon (-C -NO₂)145 - 155
Aromatic Carbon (-C -SNa)130 - 140
Aromatic Carbon (-C -COOH)130 - 138
Aromatic Carbons (-C H-)115 - 130

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. chemicalbook.comnist.gov For this compound, COSY would show cross-peaks connecting the adjacent protons on the aromatic ring, confirming their connectivity and helping to distinguish their positions relative to one another.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govnist.gov This would allow for the unambiguous assignment of the signals for the three protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). nih.govchemicalbook.com HMBC is crucial for identifying the quaternary carbons. For instance, the aromatic protons would show correlations to the carbons bearing the carboxylate, nitro, and thiol groups, confirming the substitution pattern of the benzene (B151609) ring. For example, the proton adjacent to the carboxylate group would show a correlation to the carboxylate carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light or the inelastic scattering of laser light.

FTIR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups. The spectrum for this compound would be dominated by absorptions from the nitro and carboxylate groups.

Nitro Group (-NO₂): This group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1335-1385 cm⁻¹ region. researchgate.net

Carboxylate Group (-COO⁻Na⁺): As a salt, the compound will not show the broad O-H stretch of a carboxylic acid. Instead, it will exhibit a strong asymmetric stretching band around 1550-1610 cm⁻¹ and a weaker symmetric stretching band around 1400-1440 cm⁻¹. researchgate.net

Thiol Group (-SH): In the acid form, a weak S-H stretching band would be expected around 2550-2600 cm⁻¹. However, in the sodium salt form (thiolate), this band would be absent.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring cause a series of peaks in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range can provide information about the substitution pattern.

Table 3: Expected Principal FTIR Absorption Bands for this compound (Note: Data is predictive based on analogous structures. Actual values may vary.)

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Asymmetric -NO₂ Stretch1500 - 1560Strong
Asymmetric -COO⁻ Stretch1550 - 1610Strong
Aromatic C=C Stretch1450 - 1600Medium-Variable
Symmetric -COO⁻ Stretch1400 - 1440Medium
Symmetric -NO₂ Stretch1335 - 1385Strong

Raman spectroscopy provides complementary information to FTIR. While polar groups like carboxylates give strong FTIR signals, less polar groups with more polarizable bonds often produce strong Raman signals. spectrabase.com

Table 4: Expected Principal Raman Shifts for this compound (Note: Data is predictive based on analogous structures. Actual values may vary.)

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aromatic Ring Breathing990 - 1010Strong
Symmetric -NO₂ Stretch1335 - 1385Strong
Aromatic Ring Modes1570 - 1610Strong
C-S Stretch600 - 750Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For a compound like this compound, the presence of the aromatic ring, the thiol group (-SH), and the nitro group (-NO2) would give rise to characteristic absorption bands.

Determination of Molar Extinction Coefficients and Absorbance Maxima

To determine the molar extinction coefficients (ε) and absorbance maxima (λmax), a solution of this compound of a known concentration would be prepared in a suitable solvent. The absorbance of the solution would then be measured across a range of wavelengths using a UV-Vis spectrophotometer. According to the Beer-Lambert law, the molar extinction coefficient can be calculated from the absorbance (A), the molar concentration (c), and the path length of the cuvette (l) using the formula A = εcl.

The expected absorbance maxima would be influenced by the electronic conjugation between the benzene ring, the electron-donating thiol group, and the electron-withdrawing nitro group. The resulting data would be presented in a table similar to the hypothetical one below.

Hypothetical UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
MethanolData not availableData not available
Ethanol (B145695)Data not availableData not available
WaterData not availableData not available
DichloromethaneData not availableData not available

Analysis of Chromophoric Properties in Different Media

The chromophoric properties of this compound would be investigated by recording its UV-Vis spectra in a variety of solvents with different polarities. Solvatochromism, the shift in the absorbance maximum as a function of solvent polarity, would provide insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation. The results of such an analysis would typically be compiled in a table to illustrate the effect of the solvent environment on the compound's electronic structure.

Hypothetical Absorbance Maxima in Various Solvents

SolventDielectric Constantλmax (nm)
n-Hexane1.88Data not available
Dichloromethane8.93Data not available
Acetone20.7Data not available
Ethanol24.5Data not available
Acetonitrile37.5Data not available
Water80.1Data not available

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the [M-Na]⁻ or [M+H]⁺ ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental composition of the molecule, confirming its chemical formula.

Hypothetical HRMS Data

IonCalculated Exact MassMeasured Exact MassFormula
[C₇H₄NNaO₄S - Na]⁻Data not availableData not availableC₇H₄NO₄S

Fragmentation Pattern Interpretation for Structural Insights

In a mass spectrometer, the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint of the compound's structure. For this compound, characteristic fragmentation pathways would involve the loss of the nitro group (NO₂), the carboxyl group (COOH), and the thiol group (SH), as well as cleavage of the aromatic ring. The interpretation of these fragments would provide conclusive evidence for the compound's structure.

Hypothetical Major Fragments in Mass Spectrum

m/zProposed Fragment
Data not available[M]⁺
Data not available[M - NO₂]⁺
Data not available[M - COOH]⁺
Data not available[M - SH]⁺

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern produced would be analyzed to determine the crystal system, space group, and the exact coordinates of each atom in the unit cell. This would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

Hypothetical Crystallographic Data

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond Lengths (e.g., C-S, C-N)Data not available
Bond Angles (e.g., O-N-O)Data not available

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

No studies reporting the growth of single crystals of this compound suitable for single-crystal X-ray diffraction analysis were found. This technique is the gold standard for determining the absolute configuration of chiral molecules and for providing a detailed picture of intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. Without this analysis, the precise spatial arrangement of the sodium cation, the carboxylate, nitro, and mercapto groups remains unknown.

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Similarly, there are no available powder X-ray diffraction (PXRD) patterns for this compound in established databases. PXRD is a powerful, non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. A reference PXRD pattern is essential for quality control in synthesis and for studying polymorphism, where a compound can exist in multiple crystalline forms.

The lack of this fundamental characterization data highlights a gap in the scientific literature concerning this specific chemical compound. Further research, involving the synthesis and crystallographic analysis of this compound, would be required to provide the detailed structural insights requested.

Investigation of Reaction Mechanisms and Kinetic Profiles in Chemical Systems

Nucleophilic Reactivity of the Thiolate Anion

The deprotonated thiol group, or thiolate anion, of Sodium 3-mercapto-6-nitrobenzoate is a potent nucleophile. This high reactivity is central to its role in various chemical reactions, most notably in the cleavage of disulfide bonds and the formation of new carbon-sulfur bonds.

Mechanistic Studies of Disulfide Cleavage Reactions (e.g., with Ellman's Reagent)

The reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as Ellman's reagent or DTNB, is a cornerstone for quantifying thiol groups in a sample. wikipedia.org This reaction proceeds via a thiol-disulfide exchange mechanism. The thiolate anion of a compound like this compound acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond in DTNB. researchgate.net This nucleophilic attack leads to the cleavage of the disulfide bond and the formation of a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) dianion. wikipedia.orgacs.org

The TNB²⁻ ion is a chromophore with a characteristic yellow color, exhibiting a strong absorbance at 412 nm. acs.orgtaylorandfrancis.com The stoichiometry of this reaction is 1:1, meaning one mole of thiol releases one mole of TNB²⁻. acs.org This stoichiometric relationship allows for the quantitative determination of the thiol concentration by spectrophotometry. nih.gov The reaction is rapid and proceeds to completion, making it a reliable analytical method. wikipedia.org

The general mechanism for thiol-disulfide exchange involves the in-line attack of the nucleophilic thiolate on the disulfide bond. researchgate.net The efficiency and rate of this cleavage are influenced by factors such as the structure of the disulfide and the surrounding environment. nih.gov For instance, the pKa of the attacking thiol and the stability of the leaving group are critical determinants of the reaction kinetics.

Formation of Thioether Derivatives through Alkylation and Arylation Reactions

The nucleophilic thiolate of this compound readily participates in SN2 reactions with alkyl halides to form thioether derivatives. youtube.com In this reaction, the thiolate anion displaces a halide ion from an alkyl substrate, resulting in the formation of a new carbon-sulfur bond. This process is a fundamental method for synthesizing a wide range of thioethers.

Similarly, arylation reactions can be achieved, though they often require more specialized conditions, such as the use of activated aryl halides or transition metal catalysts. The formation of thioethers is a versatile transformation that allows for the introduction of the 3-carboxy-6-nitrophenylthio moiety into various molecular frameworks.

Reactivity of the Nitro Group in Organic Transformations

The nitro group of this compound is an electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo various transformations.

Reduction Pathways of Aromatic Nitro Groups

The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis. wikipedia.org This process can lead to a variety of products depending on the reducing agent and reaction conditions. The complete reduction of a nitro group yields an amino group, a transformation of great industrial and synthetic importance. wikipedia.org Common reagents for this conversion include catalytic hydrogenation (e.g., using palladium on carbon), metal-acid systems (e.g., iron in acetic acid), and sulfides. wikipedia.orgacs.org

Partial reduction can also be achieved, leading to intermediate products such as nitrosoarenes, hydroxylamines, and azo compounds. wikipedia.orgnih.gov For example, reduction with zinc metal in the presence of ammonium (B1175870) chloride can yield the corresponding arylhydroxylamine. wikipedia.org The choice of reducing agent is crucial for selectively obtaining the desired product. It is important to note that in the presence of a thiol or disulfide, the choice of reducing agent must be carefully considered to avoid undesired reactions with the sulfur functionality. reddit.com

Intermolecular and Intramolecular Electron Transfer Processes

The nitroaromatic system can participate in electron transfer processes. The nitro group can be reduced by a single electron to form a nitro radical anion. nih.gov The stability and subsequent reactivity of this radical anion are influenced by the surrounding chemical environment, including the presence of thiols. nih.gov Thiols can interact with nitro radical anions in complex ways, sometimes leading to the regeneration of the nitro compound or the formation of other products. nih.gov These electron transfer processes are fundamental to the redox behavior of nitroaromatic compounds.

Kinetic and Thermodynamic Aspects of Reactivity

The rates of the reactions involving this compound are governed by both kinetic and thermodynamic factors.

The kinetics of disulfide cleavage by thiols are influenced by the nucleophilicity of the attacking thiolate and the stability of the disulfide bond. nih.govnih.gov The pKa of the thiol is a key parameter, as a lower pKa generally corresponds to a higher concentration of the more nucleophilic thiolate anion at a given pH. The reaction between Ellman's reagent and thiols is typically very fast, with second-order rate constants in the range of 10^5 M⁻¹s⁻¹. nih.gov

The reduction of the nitro group is a thermodynamically favorable process. The specific reaction pathway and the rate of reduction are highly dependent on the chosen reducing agent and the reaction conditions. For example, catalytic hydrogenation is often a very efficient and rapid method for nitro group reduction.

Table of Reaction Parameters:

Reaction TypeKey ReactantProduct TypeInfluencing FactorsTypical Rate
Disulfide CleavageEllman's ReagentMixed Disulfide, TNB²⁻pH, Thiol pKa, Disulfide StructureVery Fast (e.g., k ≈ 10⁵ M⁻¹s⁻¹) nih.gov
AlkylationAlkyl HalideThioetherNature of Alkyl Group and Leaving GroupVaries (SN2 kinetics)
Nitro ReductionVarious Reducing AgentsAmine, Hydroxylamine, etc.Reducing Agent, Reaction ConditionsVaries (depends on method)

Activation Energy and Reaction Coordinate Analysis

No information regarding the activation energy or reaction coordinate analysis for reactions of this compound could be located. Such data is fundamental to understanding the energy profile of a reaction pathway and is typically determined through temperature-dependent kinetic studies. The lack of this information precludes any quantitative discussion of the transition states involved in its chemical transformations.

Solvent Effects on Reaction Kinetics and Mechanisms

The influence of solvent properties on the reaction kinetics and mechanisms of this compound has not been documented. While it is known that 3-nitrobenzoic acid, a related compound, is typically soluble in oxygenated and chlorinated solvents, the quantitative effect of different solvent environments on reaction rates and pathways for the title compound is not available. chemicalbook.com The polarity and protic or aprotic nature of a solvent would be expected to play a significant role in the reaction kinetics, particularly for a charged species like a sodium salt.

Side Reactions and Product Distribution Analysis in Complex Mixtures

There is a notable absence of studies detailing the side reactions and product distribution for chemical transformations involving this compound. For comparison, the synthesis of the parent compound, 3-nitrobenzoic acid, via the nitration of benzoic acid is known to produce 2-nitrobenzoic acid and 4-nitrobenzoic acid as side products. wikipedia.org However, without specific studies on the reactivity of this compound, it is not possible to predict the nature and distribution of its potential side products in various reaction systems.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state electronic energy and electron density of a system, from which a wide range of chemical properties can be derived. For Sodium 3-mercapto-6-nitrobenzoate, DFT serves as the foundation for optimizing its geometry, analyzing its molecular orbitals, and mapping its electrostatic potential. These calculations are typically performed in the gas phase for the optimized structure. bhu.ac.in

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum.

Using a DFT method, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted to find the lowest energy conformation. bhu.ac.in For a molecule with flexible groups like the carboxylate and mercapto groups, a conformational analysis would be performed to identify the global minimum energy structure among several possible stable conformers. The resulting optimized geometry is crucial as it forms the basis for all subsequent computational analyses.

Table 1: Predicted Geometrical Parameters for this compound (Note: Specific computational data for this molecule is not available in published literature. This table represents the type of data that would be generated from a DFT geometry optimization.)

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths (Å)
C-SData not available
S-HData not available
C-NO₂Data not available
C-COO⁻Data not available
Bond Angles (°) **
C-S-HData not available
O-N-OData not available
C-C-COO⁻Data not available
Dihedral Angles (°) **
C-C-S-HData not available
C-C-C-NO₂Data not available

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.comyoutube.com

For this compound, a DFT calculation would determine the energies of these frontier orbitals. The energy of the HOMO is related to the molecule's ionization potential and its electron-donating ability. taylorandfrancis.com The energy of the LUMO is related to its electron affinity and electron-accepting ability. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. The spatial distribution of the HOMO and LUMO would reveal which parts of the molecule are the primary sites for nucleophilic and electrophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: Specific computational data for this molecule is not available in published literature. This table represents the type of data that would be generated from an FMO analysis.)

ParameterDescriptionCalculated Energy (eV)
EHOMO Energy of the Highest Occupied Molecular OrbitalData not available
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalData not available
Energy Gap (ΔE) LUMO-HOMO Energy DifferenceData not available

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is calculated by placing a positive point charge at various locations on the electron density surface and computing the potential energy. The resulting map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). bhu.ac.inresearchgate.net

For this compound, an MEP map would be invaluable for predicting its reactive behavior. It would visually identify the nucleophilic and electrophilic sites. researchgate.net The oxygen atoms of the nitro (NO₂) and carboxylate (COO⁻) groups are expected to be regions of high electron density (red), making them susceptible to attack by electrophiles. Conversely, the hydrogen atom of the mercapto (-SH) group and potentially the aromatic ring protons would likely show positive potential (blue or green), indicating sites for nucleophilic interaction. walisongo.ac.id

Spectroscopic Property Simulations

Computational methods can accurately predict various types of molecular spectra, providing a powerful tool for interpreting and assigning experimental data. By simulating infrared, Raman, and NMR spectra, a direct comparison with laboratory measurements can be made, confirming the molecular structure and providing a detailed understanding of its vibrational and electronic properties.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations can predict these vibrational frequencies and their corresponding intensities. sfasu.educardiff.ac.uk The calculation involves computing the second derivatives of the energy with respect to atomic displacements, which yields a set of normal modes, each with a specific frequency. researchgate.net

For this compound, a theoretical vibrational analysis would produce a list of frequencies corresponding to specific motions, such as C-H stretching, C=C aromatic ring vibrations, N-O stretching of the nitro group, and S-H stretching. scirp.orgnih.gov These calculated frequencies are often systematically scaled to correct for approximations in the theory and to improve agreement with experimental spectra. researchgate.net This analysis allows for a definitive assignment of each peak in the experimental IR and Raman spectra. nih.gov

Table 3: Selected Predicted Vibrational Frequencies for this compound (Note: Specific computational data for this molecule is not available in published literature. This table represents the type of data that would be generated from a vibrational frequency calculation.)

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Predicted IR IntensityPredicted Raman Activity
Aromatic C-H stretch Data not availableData not availableData not available
Asymmetric NO₂ stretch Data not availableData not availableData not available
Symmetric NO₂ stretch Data not availableData not availableData not available
S-H stretch Data not availableData not availableData not available
C=O stretch (carboxylate) Data not availableData not availableData not available
Aromatic Ring stretch Data not availableData not availableData not available

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation in solution. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The most common method involves calculating the magnetic shielding tensor for each nucleus within the DFT framework, often using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A theoretical prediction of the ¹H and ¹³C NMR spectra for this compound would provide the chemical shift for each unique hydrogen and carbon atom in the molecule. pdx.edu These predicted shifts help in the assignment of complex experimental spectra, especially for the aromatic protons and carbons, whose shifts are influenced by the combined electron-withdrawing and -donating effects of the nitro, mercapto, and carboxylate substituents. wisc.edu Comparing the calculated shifts with experimental values serves as a stringent test of the computed molecular structure. ucl.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Specific computational data for this molecule is not available in published literature. This table represents the type of data that would be generated from an NMR simulation.)

AtomAtom TypePredicted Chemical Shift (ppm)
¹H NMR
Aromatic HData not available
Aromatic HData not available
Aromatic HData not available
S-HData not available
¹³C NMR
Aromatic C-SData not available
Aromatic C-NO₂Data not available
Aromatic C-COO⁻Data not available
Other Aromatic CData not available
Carboxylate C=OData not available

Simulation of UV-Vis Absorption Spectra and Electronic Transitions

The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT), a workhorse of modern computational chemistry for studying excited states. mdpi.comrsc.org Such simulations are crucial for understanding how the molecule interacts with ultraviolet and visible light.

The process begins with the optimization of the molecule's ground-state geometry using a suitable functional, such as B3LYP, and a basis set like 6-311+G(d,p). researchgate.net To mimic realistic solution-phase conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) is often employed. qu.edu.qasci-hub.se

Following geometry optimization, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations reveal the nature of the electronic transitions, typically by analyzing the molecular orbitals (MOs) involved. For a molecule with nitro and thio substituents, key transitions often include promotions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which can have significant charge-transfer character. qu.edu.qagrowingscience.com

For instance, in studies of similar nitroaromatic compounds, the nitro group is known to significantly influence the electronic spectra, often introducing new bands in the visible range due to intramolecular charge transfer. qu.edu.qasci-hub.se The electronic transitions responsible for the main absorption bands can be characterized by the specific orbitals involved.

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Nitroaromatic Compound in Water (Note: This data is illustrative, based on calculations for benznidazole, and represents the type of results expected for this compound)

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Character
3.94314.70.15HOMO -> LUMOπ -> π
4.92252.00.08HOMO-1 -> LUMOn -> π
5.50225.40.21HOMO -> LUMO+1π -> π*

Data adapted from TD-DFT calculations on benznidazole. researchgate.net

Theoretical Studies of Reaction Mechanisms

Theoretical chemistry is instrumental in mapping the pathways of chemical reactions, identifying the fleeting transition states that connect reactants and products, and determining the energetic feasibility of these routes.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To study a potential reaction involving this compound, such as oxidation of the thiol group or reduction of the nitro group, the first step is to locate the transition state (TS) structure on the potential energy surface (PES). researchgate.netresearchgate.net A transition state is a first-order saddle point, representing the maximum energy along the reaction coordinate. researchgate.net Various computational algorithms can be used to find this structure.

Once a candidate TS is located, a frequency calculation is performed to confirm its identity. A true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. q-chem.com

To confirm that the located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.com The IRC method traces the minimum energy path downhill from the TS in both forward and reverse directions. q-chem.comscm.com A successful IRC calculation will lead from the TS to the reactant complex on one side and the product complex on the other, verifying the entire pathway.

Energy Profiles of Reaction Pathways

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. These profiles are essential for understanding the kinetics and thermodynamics of a reaction. The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate. researchgate.net

Table 2: Illustrative Energy Profile for a Catalyzed Nitro Reduction Step (kcal/mol) (Note: This data is hypothetical and serves to illustrate the components of a reaction energy profile.)

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsCatalyst + Nitroaromatic0.0
TS1First Transition State+15.2
Intermediate 1First Intermediate Complex-5.4
TS2Second Transition State+12.8
ProductsCatalyst + Nitrosoaromatic-20.7

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying electronic structure and reactivity, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. nih.govacs.org MD simulations provide a detailed picture of the compound's behavior in a condensed phase, such as an aqueous solution.

Study of Solvent-Solute Interactions

MD simulations can powerfully illuminate the interactions between this compound and surrounding solvent molecules, typically water. researchgate.net By simulating a box containing one or more solute molecules surrounded by a large number of explicit water molecules, one can analyze how the solvent structures itself around the solute. acs.orgaip.org

The simulation tracks the trajectories of all atoms based on a force field, which defines the potential energy of the system. acs.org Analysis of these trajectories can reveal the solvation shell structure, the orientation of water molecules around the polar carboxylate and nitro groups, and the hydration of the sodium counter-ion. For instance, MD simulations of benzoate (B1203000) in water show that the carboxylate group is strongly hydrated, while the aromatic ring has a different orientational preference at the water-air interface. acs.org The presence of the nitro and mercapto groups would further modulate these interactions.

Analysis of Intermolecular Hydrogen Bonding and π-Stacking Interactions

The functional groups on this compound—carboxylate, nitro, and thiol—are all capable of participating in hydrogen bonds with solvent molecules or other solute molecules. MD simulations allow for a quantitative analysis of these hydrogen bonds, including their average number, lifetimes, and geometries. nih.gov

Furthermore, the aromatic ring is capable of engaging in π-π stacking interactions, a crucial non-covalent force in the aggregation of aromatic molecules and in biological systems. rsc.orgrsc.org MD simulations can identify and characterize these stacking events. nih.govrsc.org Studies of related nitrobenzoate systems have shown that hydrogen bonding and π-stacking interactions are key to their crystal packing and long-range order. nih.gov In solution, these same forces would govern self-association and interactions with other molecules. The interplay between strong hydrogen bonding at the polar groups and potential π-stacking of the aromatic rings would define the supramolecular chemistry of this compound in solution. rsc.org

Coordination Chemistry and Metal Complexation Phenomena

Ligand Properties of Sodium 3-mercapto-6-nitrobenzoate

The behavior of this compound as a ligand is dictated by the presence of multiple potential donor sites, which allows for various coordination modes and the formation of stable chelate rings.

This compound possesses three functional groups capable of coordinating to a metal center: the thiolate (-S⁻), the carboxylate (-COO⁻), and the nitro (-NO₂) group. This makes it a potentially polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. numberanalytics.com

Thiolate Group: The deprotonated thiol group, or thiolate, is a soft donor and typically forms strong bonds with softer metal ions. The sulfur atom can act as a monodentate ligand or as a bridging ligand connecting two or more metal centers. nih.gov

Carboxylate Group: The carboxylate group is a versatile coordinator. It can bind to a metal ion in several ways: as a monodentate ligand (using one oxygen atom), as a bidentate chelating ligand (using both oxygen atoms to bind to the same metal), or as a bidentate bridging ligand (linking two different metal ions). researchgate.net

Nitro Group: The oxygen atoms of the nitro group are potential donor sites, although they are generally weaker coordinators than the carboxylate or thiolate groups. Coordination through the nitro group is less common but can occur, particularly in forming extended structures. researchgate.net

The combination of these groups allows the ligand to exhibit variable denticity. It can act as a bidentate ligand by coordinating through the thiolate sulfur and an adjacent carboxylate oxygen, forming a stable chelate ring. The specific coordination mode depends on factors like the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. researchgate.netnih.gov

The formation of a chelate ring by a polydentate ligand, such as the potential bidentate coordination of 3-mercapto-6-nitrobenzoate, leads to a significant increase in the thermodynamic stability of the resulting metal complex. libretexts.orglibretexts.org This phenomenon is known as the chelate effect. Complexes formed with chelating ligands are substantially more stable than those formed with a similar number of comparable monodentate ligands. nih.govlibretexts.org

The stability of a chelate complex is influenced by several factors:

Ring Size: Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. libretexts.orglibretexts.org Coordination of 3-mercapto-6-nitrobenzoate via the thiolate and adjacent carboxylate group would form a stable five-membered ring.

Number of Rings: The stability of a complex generally increases with the number of chelate rings formed. numberanalytics.com

Thermodynamic Stability: The stability of a chelate complex can be quantified by its formation constant (Kf). A higher formation constant indicates a more stable complex and a greater tendency for the complex to form at equilibrium. numberanalytics.com

By blocking the reactive sites of a metal ion, chelating agents can effectively control the metal's activity in a system. beloit.edu The high stability of the metal chelates formed by polydentate ligands makes them effective at preventing the metal ions from participating in other, often undesirable, reactions. beloit.edu

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-mercapto-6-nitrobenzoate can be achieved through various standard methods, leading to discrete molecular complexes or extended polymeric structures.

Transition metal complexes of ligands containing thiol and carboxylate groups are typically synthesized by reacting the ligand with a suitable metal salt in a solvent. A general procedure involves dissolving the this compound ligand in a solvent like ethanol (B145695) or water and adding an ethanolic or aqueous solution of a transition metal salt, such as cobalt(II) chloride, nickel(II) acetate, or copper(II) chloride. nih.govresearchgate.net The reaction mixture is often stirred and may be heated under reflux to facilitate the reaction. nih.gov The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization of these complexes typically involves a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O (carboxylate), S-H (thiol, upon deprotonation), and N-O (nitro) bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. mdpi.com

Elemental Analysis: To determine the empirical formula of the complex and establish the ligand-to-metal ratio. iaea.org

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in the metal center, which helps in assigning the geometry of the complex. nih.gov

The ability of the 3-mercapto-6-nitrobenzoate ligand to bridge metal centers through its carboxylate and/or thiolate groups makes it a suitable building block, or "linker," for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govresearchgate.net These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks. nih.govnottingham.ac.uk

The synthesis of CPs and MOFs often involves solvothermal or hydrothermal methods, where the reaction between the metal salt and the organic linker is carried out in a sealed vessel at elevated temperatures. The modular nature of this synthesis allows for the design of materials with specific structures and properties. nih.govresearchgate.net By carefully selecting the metal ion, linker, and reaction conditions, chemists can control the dimensionality and topology of the resulting framework. mdpi.com The porous nature of many MOFs makes them promising for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net

Structural Analysis of Coordination Compounds

The definitive method for determining the precise three-dimensional structure of a crystalline coordination compound is single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. researchgate.net

For a complex of 3-mercapto-6-nitrobenzoate, structural analysis would reveal:

Coordination Environment: The exact geometry around the central metal ion (e.g., tetrahedral, square planar, octahedral) would be determined. researchgate.netmdpi.com

Binding Modes: It would confirm how the ligand binds to the metal—whether it is monodentate, bidentate chelating, or bridging. For instance, studies on similar nitrobenzoate complexes have shown various binding modes, including monodentate and bidentate coordination of the carboxylate group. researchgate.net

Supramolecular Structure: The analysis would show how individual complex molecules pack in the crystal lattice and reveal the presence of any hydrogen bonds or other non-covalent interactions that create a larger, supramolecular architecture. researchgate.net

The table below illustrates the type of structural data that would be obtained from an X-ray diffraction study of a hypothetical transition metal complex with this ligand.

Illustrative Structural Data for a Hypothetical Metal Complex of 3-mercapto-6-nitrobenzoate
ParameterHypothetical Co(II) ComplexHypothetical Ni(II) ComplexHypothetical Cu(II) Complex
Coordination GeometryOctahedralOctahedralDistorted Octahedral
Metal-Sulfur (M-S) Bond Length (Å)2.452.412.38
Metal-Oxygen (M-O, carboxylate) Bond Length (Å)2.102.061.98
S-M-O Bite Angle (°)88.589.190.2
Ligand Binding ModeBidentate (S, O-chelate)Bidentate (S, O-chelate)Bidentate (S, O-chelate), Bridging

Determination of Coordination Geometry and Bond Lengths

No published data could be found regarding the coordination geometry and bond lengths of metal complexes formed with this compound. The determination of these parameters would require experimental studies, such as X-ray crystallography, on the isolated metal complexes.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, IR shifts)

There is no available information on the spectroscopic signatures, such as UV-Vis and IR shifts, that occur upon the complexation of this compound with metal ions. Such data would be essential to understand the nature of the metal-ligand interactions.

Electrochemical Behavior of Metal Complexes

Redox Properties and Potential Applications in Electrocatalysis

The redox properties of metal complexes of this compound have not been reported in the scientific literature. Consequently, any potential applications in electrocatalysis remain purely speculative and lack empirical support.

Cyclic Voltammetry and Chronoamperometry Studies

No cyclic voltammetry or chronoamperometry studies for metal complexes of this compound could be located. These electrochemical techniques are crucial for characterizing the redox behavior and electron transfer kinetics of such complexes. sathyabama.ac.in

Analytical Methodologies and Chemical Sensing Applications

Spectrophotometric Assays

The most prominent application of Sodium 3-mercapto-6-nitrobenzoate lies in spectrophotometric analysis, where it serves as the chromophoric product in the widely used Ellman's reagent assay. Ellman's reagent, chemically known as 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB, reacts with thiol-containing compounds and sulfite (B76179), leading to the formation of the intensely yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, the deprotonated form of 3-mercapto-6-nitrobenzoic acid. nih.govmdpi.com This reaction forms the basis for the quantitative determination of these analytes.

Quantitative Determination of Sulfite and Other Thiol-Containing Compounds

The cleavage of the disulfide bond in DTNB by a free sulfhydryl group results in the stoichiometric formation of a mixed disulfide and one molecule of TNB. The liberated TNB anion exhibits a strong absorbance at a wavelength of 412 nm, which allows for the sensitive and accurate quantification of the initial thiol concentration. nih.govnih.gov This method is routinely employed for the determination of free sulfhydryl groups in peptides and proteins. sielc.com

The reaction between DTNB and thiols is rapid and simple, making it a popular choice for routine laboratory use, despite being less sensitive than some electrochemical or fluorimetric methods. nih.govnih.gov The molar extinction coefficient of the TNB dianion at 412 nm in aqueous solutions has been determined to be 14,150 M⁻¹cm⁻¹, providing a reliable basis for calculation.

Similarly, sulfite ions can cleave the disulfide bond in DTNB, displacing the TNB anion and producing a yellow color. uq.edu.au This reaction allows for the spectrophotometric determination of sulfite in various samples, including food products and water. uq.edu.aunevsehir.edu.trmdpi.com The method is valued for its simplicity and robustness. nevsehir.edu.tr

Key Parameters of the DTNB Assay for Thiol and Sulfite Determination

AnalyteReagentProductDetection WavelengthMolar Extinction Coefficient (ε)
Thiols (-SH)5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)2-nitro-5-thiobenzoate (TNB)412 nm14,150 M⁻¹cm⁻¹
Sulfite (SO₃²⁻)5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)2-nitro-5-thiobenzoate (TNB)412 nmNot consistently reported for sulfite reaction

Development of Colorimetric Probes for Specific Analytes

While this compound is the signal-generating species in the DTNB assay, its application as a foundational platform for the development of colorimetric probes for other specific analytes is not extensively documented in the reviewed literature. Its primary role remains that of a reporter molecule whose formation indicates the presence of thiols or sulfite. However, the principle of its generation has been adapted in sensor development. For instance, DTNB-adsorbed gold nanoparticles have been used as an optical sensor for biothiols, where the reaction still relies on the release and detection of the TNB anion. nih.gov

Electrochemical Sensing Platforms

The electrochemical properties of nitroaromatic compounds and thiols have led to the development of various electrochemical sensors. However, specific applications utilizing this compound as a key component in the design of these platforms are not widely reported.

Design and Fabrication of Modified Electrodes for Enhanced Selectivity

The modification of electrode surfaces with specific chemical entities can significantly enhance the selectivity and sensitivity of electrochemical sensors. While there is extensive research on modifying electrodes with various materials for detecting nitro compounds or thiols, the use of this compound itself as the modifying agent is not a common strategy found in the surveyed literature. Research in this area tends to focus on materials like nanostructures of TiO2/GO or polymer nanocomposites for the detection of nitroaromatic compounds. bohrium.com Other studies have explored the use of different thiol-containing compounds, such as 2-mercaptobenzothiazole (B37678) or 5-amino-2-mercapto-1,3,4-thidiazole, for modifying electrodes to determine various analytes. researchgate.netnih.gov

Amperometric and Voltammetric Detection Strategies

Amperometric and voltammetric techniques are powerful tools for the detection of electroactive species. The nitro group in this compound is electrochemically active and can be reduced. This property is fundamental to the electrochemical behavior of nitroaromatic compounds. However, specific amperometric or voltammetric detection strategies that are explicitly based on this compound are not well-documented. The focus of existing research is often on the electrochemical sensing of the parent compound, DTNB, or other related nitro- or thiol-containing molecules. For instance, the electrochemical reduction of DTNB has been noted as a method to produce 5-mercapto-2-nitrobenzoic acid.

Chromatographic Applications

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), have been effectively coupled with the DTNB reaction for the specific and sensitive determination of thiols.

In a notable application, an in-line size-exclusion ultra-high-performance liquid chromatography (UHPLC) method has been developed for the quantification of thiols in monoclonal antibodies. nih.gov In this setup, the sample is first separated by size-exclusion chromatography. The eluent is then mixed with DTNB in a post-column reaction coil. The reaction produces 5-thio-2-nitrobenzoic acid (TNB), which is then detected by a UV-Vis detector. This approach allows for the determination of the thiol-to-protein ratio. nih.gov

Furthermore, HPLC methods have been developed for the quantification of total thiols and disulfides in biological samples by measuring the TNB produced from the reaction with DTNB. researchgate.net Interestingly, while spectrophotometric measurements are typically performed at 412 nm, under acidic HPLC conditions, the maximum absorption for TNB is observed at 326 nm, which is used for detection in these chromatographic methods. researchgate.net This highlights the importance of optimizing detection wavelengths based on the specific analytical conditions. The separation and detection of TNB and its derivatives by reverse-phase HPLC have also been subjects of study.

Use as a Derivatizing Agent for Enhanced Detection in HPLC

In High-Performance Liquid Chromatography (HPLC), the detection of certain analytes can be challenging due to their lack of a suitable chromophore or fluorophore, leading to poor sensitivity. Chemical derivatization is a widely employed strategy to overcome this limitation by covalently attaching a tag to the analyte molecule, thereby enhancing its detectability. The thiol group in this compound makes it a candidate for use as a pre-column derivatizing agent, particularly for analytes that can react with thiols.

The derivatization reaction typically involves the formation of a thioether bond between the thiol group of this compound and a suitable functional group on the analyte molecule. This process introduces the nitrobenzoate chromophore into the analyte, allowing for strong UV absorbance and thus enabling sensitive detection by a standard UV-Vis detector in an HPLC system. oup.commdpi.com The effectiveness of such a derivatization process is contingent on several factors, including the reaction pH, temperature, and the stability of the resulting derivative. oup.commdpi.com

Table 1: Key Considerations for Thiol-Based Derivatization in HPLC

ParameterDescriptionSignificance
Reaction pH The pH of the reaction medium influences the ionization state of the thiol group and the reactivity of the analyte.Optimal pH is crucial for achieving high derivatization efficiency and minimizing side reactions. mdpi.com
Reducing Agent For analytes existing as disulfides, a reduction step is necessary prior to derivatization to generate free thiol groups.Non-thiol reducing agents like tri-n-butylphosphine (TBP) are often preferred to avoid interference with the derivatizing agent. oup.com
Derivative Stability The stability of the formed derivative under HPLC conditions is essential for reproducible and accurate quantification.Unstable derivatives can lead to signal degradation and inaccurate results. oup.com
Chromatographic Conditions The mobile phase composition and pH must be optimized to achieve good separation of the derivatized analyte from other sample components and the excess derivatizing reagent.Proper chromatographic methods ensure the resolution and accurate measurement of the target analyte. oup.com

Development of Stationary Phases for Separation Science

The field of separation science is continually advancing through the development of novel stationary phases with enhanced selectivity and efficiency. The thiol group of this compound offers a versatile handle for its immobilization onto solid supports, such as silica (B1680970) gel, which is a common base material for HPLC columns. This covalent attachment can be achieved through various chemical strategies, most notably "thiol-ene" click chemistry. rsc.orgacs.orgnih.gov

The "thiol-ene" reaction is a highly efficient and facile method for surface modification, allowing for the creation of customized stationary phases. rsc.orgacs.orgnih.gov By anchoring this compound to a support, a stationary phase with unique properties is created. The nitroaromatic ring can participate in π-π stacking interactions, while the carboxylate group can engage in ionic or hydrogen bonding interactions. These multiple interaction sites can lead to enhanced separation of a wide range of analytes, including chiral compounds and positional isomers. acs.orgnih.govresearchgate.net The development of such specialized stationary phases is a testament to the ongoing innovation in chromatographic materials. rsc.orgacs.orgnih.govresearchgate.netrsc.org

Table 2: Characteristics of Thiol-Modified Stationary Phases

FeatureDescriptionImpact on Separation
Multi-modal Interactions The stationary phase can interact with analytes through a combination of hydrophobic, π-π, and ionic interactions.Enables the separation of complex mixtures and structurally similar compounds. acs.orgresearchgate.net
Chiral Recognition When a chiral molecule is immobilized via a thiol linker, the resulting chiral stationary phase (CSP) can be used for the enantioseparation of racemic mixtures.Crucial for pharmaceutical analysis and stereoselective synthesis. rsc.orgacs.orgnih.gov
High Stability and Reproducibility The covalent bonding of the functional molecule to the support results in a robust stationary phase with a long operational lifetime.Ensures consistent performance and reliable analytical results. researchgate.net

Luminescent Probes and Fluorescence Quenching Studies

The photophysical properties of this compound, particularly those stemming from the nitrobenzoate group, make it a subject of interest for the development of luminescent probes and for studies involving fluorescence quenching.

Investigation of Optical Properties for Biosensing and Imaging

Research into the optical properties of similar nitrobenzoate-containing compounds has shown that they can exhibit luminescence, particularly when incorporated into larger systems such as lanthanide complexes. rsc.org The sensitization of lanthanide emission by a nitrobenzoate ligand demonstrates that these moieties can participate in energy transfer processes, a key mechanism in the design of luminescent probes. rsc.org Further investigation into the specific excitation and emission characteristics of this compound and its derivatives is warranted to fully explore its potential in biosensing and imaging applications. nih.govmdpi.com

Design of Fluorescent Indicators for Environmental Monitoring

The detection of environmental pollutants is a critical area of analytical chemistry. Nitroaromatic compounds are a significant class of environmental contaminants, and their detection is often based on the principle of fluorescence quenching. researchgate.netnih.govmdpi.com A fluorescent sensor for nitroaromatics typically consists of a fluorophore whose emission is quenched upon interaction with the nitroaromatic analyte. mdpi.comresearchgate.net

In this context, while this compound itself is a nitroaromatic compound and a quencher, its structural features could be utilized in the design of competitive assay-based fluorescent indicators. For instance, a fluorescent probe could be designed to bind to a specific receptor. The addition of this compound could then displace the fluorescent probe, leading to a change in the fluorescence signal, thereby indicating its presence. The strong electron-withdrawing nature of the nitro group is a key factor in the quenching mechanism, which often involves photoinduced electron transfer (PET). mdpi.com The development of sensitive and selective fluorescent indicators for environmental monitoring remains an active area of research. mdpi.comnih.gov

Table 3: Principles of Fluorescence Quenching by Nitroaromatic Compounds

Quenching MechanismDescriptionRelevance to Sensing
Photoinduced Electron Transfer (PET) An excited electron from the fluorophore is transferred to the nitroaromatic quencher, leading to non-radiative decay.A primary mechanism for the detection of nitroaromatic compounds. mdpi.com
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule (the quencher).Requires spectral overlap between the donor's emission and the acceptor's absorption.
Static Quenching Formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.Characterized by a decrease in fluorescence intensity without a change in the fluorescence lifetime.
Dynamic (Collisional) Quenching The excited fluorophore is deactivated upon collision with the quencher molecule.Leads to a decrease in both fluorescence intensity and lifetime.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Sodium 3-mercapto-6-nitrobenzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Route Design : Start with nitrobenzoic acid derivatives, introducing the mercapto group via nucleophilic substitution. Protect the thiol group during synthesis to prevent oxidation (e.g., using trityl or acetyl protecting groups).
  • Optimization : Monitor reaction progression via TLC or HPLC. Adjust parameters like temperature (e.g., 60–80°C for nitro group stability), solvent polarity (DMF or methanol), and stoichiometry (1.2–1.5 equivalents of sodium hydride for deprotonation). Validate purity via melting point analysis and NMR .
  • Purification : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm aromatic proton environments and nitro/thiolate functional groups. For example, the nitro group deshields adjacent protons, shifting signals to δ 8.0–8.5 ppm.
  • IR : Identify S–O (∼1050 cm1^{-1}) and NO2_2 (∼1520 cm1^{-1}) stretches.
  • XRD : Employ single-crystal X-ray diffraction (e.g., SHELX programs ) to resolve bond lengths and angles. Refinement parameters (R-factor < 0.05) ensure structural accuracy.
  • Mass Spectrometry : Confirm molecular ion peaks ([M–Na]^-) and fragmentation patterns using ESI-MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during structural elucidation be resolved?

  • Methodology :

  • Cross-Validation : Compare XRD results with DFT-calculated structures (e.g., Gaussian or ORCA software) to validate bond geometry.
  • Redundancy : Use multiple techniques (e.g., Raman spectroscopy for nitro group confirmation) to corroborate findings.
  • Error Analysis : Assess crystallographic data for twinning or disorder using SHELXL’s TWIN/BASF commands . For NMR, verify solvent peaks or impurities via 1^1H–13^13C HSQC experiments.

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodology :

  • Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) to suppress nitro group reduction or thiol oxidation.
  • Protecting Groups : Use tert-butyl disulfide intermediates to stabilize the mercapto group during nitration.
  • Analytical Monitoring : Track byproducts via LC-MS and optimize workup steps (e.g., aqueous washes at pH 9–10 to remove acidic impurities) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Simulate electron density maps (e.g., using Gaussian) to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect activates the benzene ring for electrophilic substitution at the meta position.
  • Molecular Dynamics : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.
  • Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina, focusing on thiolate–metal coordination .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing inconsistent yield data across synthetic batches?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading). Use ANOVA to identify significant factors (p < 0.05).
  • Error Tracing : Perform GC-MS headspace analysis to detect volatile byproducts or moisture contamination.
  • Reproducibility : Report yields as mean ± standard deviation (≥3 replicates) and include raw data in supplementary materials .

Q. How should researchers document methodological limitations in studies involving this compound?

  • Methodology :

  • Transparency : Explicitly state constraints (e.g., XRD resolution limits for hydrogen atom positioning).
  • Peer Review : Compare findings with literature analogs (e.g., 3-nitrobenzoate derivatives) to contextualize discrepancies.
  • Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in the Cambridge Structural Database .

Safety and Compliance

Q. What protocols ensure safe handling of this compound given its reactive functional groups?

  • Methodology :

  • Lab Practices : Use inert atmospheres (N2_2/Ar) during synthesis to prevent thiol oxidation. Store samples in amber vials at –20°C.
  • Hazard Analysis : Refer to GHS classification guidelines (e.g., Japanese MHLW protocols ) for toxicity data. Conduct risk assessments for nitro compound stability under heat/light.
  • Emergency Preparedness : Maintain neutralizing agents (e.g., sodium bicarbonate for acid spills) and train personnel in SDS protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.